1-(3-氨基哌啶-1-基)-2-乙基己烷-1-酮

描述

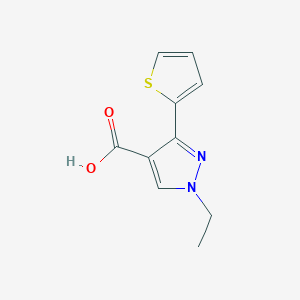

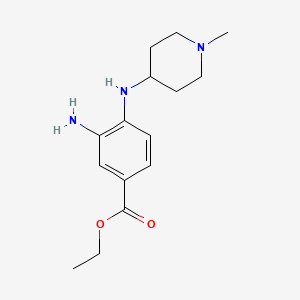

“1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” is a chemical compound. It is a type of chemical entity and a subclass of a chemical compound . Its molecular formula is C₇H₁₄N₂O .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The average mass of “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” is 142.199 Da . The monoisotopic mass is 142.110611 Da .科学研究应用

药物设计

哌啶衍生物,包括“1-(3-氨基哌啶-1-基)-2-乙基己烷-1-酮”,是药物设计的核心部分。它们存在于二十多个药物类别中,并在该行业中发挥着重要作用。 该化合物的结构由于哌啶部分的存在而有利于构建药物,哌啶部分是许多药物化合物中常见的结构特征 .

生物活性哌啶的合成

开发经济高效的合成取代哌啶的方法在现代有机化学中至关重要。 “1-(3-氨基哌啶-1-基)-2-乙基己烷-1-酮”可以作为底物,通过各种分子内和分子间反应(如环化和胺化)来创建生物活性哌啶 .

二肽基肽酶-4 (DPP-4) 抑制

该化合物已被鉴定为DPP-4的有效抑制剂,DPP-4是一种参与葡萄糖代谢的酶。它在治疗2型糖尿病方面显示出前景,与其他DPP-4抑制剂相比,具有更强的效力和更长的作用持续时间。 它的选择性和有效性使其成为每日一次治疗应用的潜在候选药物 .

潜在药物的发现

“1-(3-氨基哌啶-1-基)-2-乙基己烷-1-酮”中的哌啶部分对于潜在药物的发现和生物学评价具有重要意义。 它的结构有利于开发新的药理学药物,特别是在中枢神经系统疾病和代谢疾病领域 .

有机合成中的环化反应

该化合物可用于环化反应,环化反应是有机合成的基本过程。 这些反应对于构建复杂的分子结构至关重要,这些结构通常存在于天然产物和药物中 .

多组分反应 (MCRs)

“1-(3-氨基哌啶-1-基)-2-乙基己烷-1-酮”可以参与MCRs,MCRs是通过一次操作创建不同分子结构的有效方法。 该应用在药物发现中特别有价值,因为速度和效率至关重要 .

环加成反应

环加成,或新环的形成,是该化合物应用的另一个领域。 它可用于创建许多药物和生物活性分子中普遍存在的新型杂环结构 .

胺化反应

“1-(3-氨基哌啶-1-基)-2-乙基己烷-1-酮”的胺化可以导致新的胺衍生物的形成。 这些衍生物在合成具有潜在抗多种疾病(包括癌症和传染病)活性的化合物中很重要 .

作用机制

Target of action

The compound “2-({2-[(3R)-3-AMINOPIPERIDIN-1-YL]-4-OXOQUINAZOLIN-3(4H)-YL}METHYL)BENZONITRILE” targets Dipeptidyl peptidase 4 in humans .

Mode of action

A related compound, “®-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (bi 1356)”, is known to inhibit dpp-4 more effectively than other dpp-4 inhibitors .

Biochemical pathways

Indole derivatives, which are structurally similar, are known to affect a wide range of biological activities .

Result of action

A related compound, “®-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (bi 1356)”, has been shown to have potent antidiabetic effects .

未来方向

Piperidine derivatives, such as “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one”, have potential for further development in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have various pharmacological activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

生化分析

Biochemical Properties

1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The interaction between 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one and DPP-4 results in the inhibition of the enzyme’s activity, which can lead to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These interactions are crucial for understanding the compound’s potential therapeutic applications in metabolic disorders.

Cellular Effects

1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that the compound can modulate the activity of signaling pathways such as the SDF-1α/CXCR4 pathway, which is involved in cell migration and survival . Additionally, 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one has been found to impact the expression of genes related to inflammation and oxidative stress, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity and preventing the breakdown of incretin hormones . This inhibition leads to increased levels of GLP-1 and GIP, which in turn enhance insulin secretion and reduce blood glucose levels. Furthermore, 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one has been shown to modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one can maintain its inhibitory effects on DPP-4 and its impact on GLP-1 and GIP levels for several weeks

Dosage Effects in Animal Models

The effects of 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit DPP-4 activity and improve glycemic control without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s safety profile is compromised . These findings highlight the importance of determining optimal dosage ranges for therapeutic applications.

Metabolic Pathways

1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one is involved in several metabolic pathways, including those related to glucose metabolism and inflammation. The compound interacts with enzymes such as DPP-4, which plays a key role in the regulation of incretin hormones . Additionally, 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one has been found to influence metabolic flux and metabolite levels, further underscoring its potential impact on metabolic processes .

Transport and Distribution

The transport and distribution of 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with specific transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Additionally, 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one can accumulate in certain tissues, leading to localized effects that may differ from its systemic actions.

Subcellular Localization

The subcellular localization of 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one is influenced by targeting signals and post-translational modifications. The compound has been found to localize to specific compartments within cells, such as the cytoplasm and nucleus, where it can interact with target biomolecules and exert its effects . Understanding the subcellular distribution of 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one is crucial for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-ethylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-3-5-7-11(4-2)13(16)15-9-6-8-12(14)10-15/h11-12H,3-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZBEUBCEPLXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B1464339.png)

![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)

![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetamide](/img/structure/B1464357.png)

![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1464358.png)